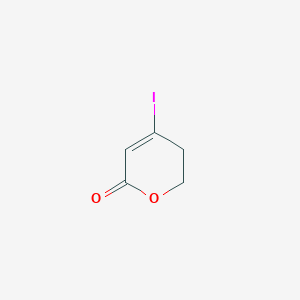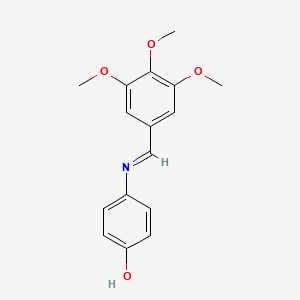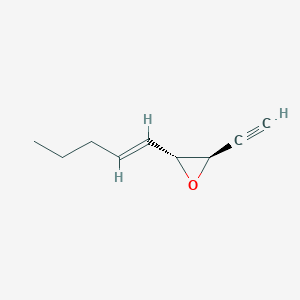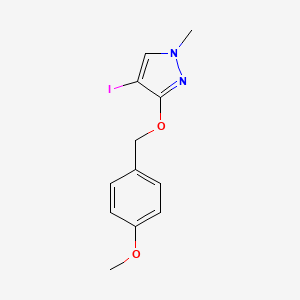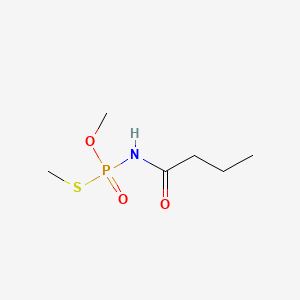
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester is an organophosphorus compound with the molecular formula C6H14NO3PS. This compound is known for its unique chemical structure, which includes a phosphoramidothioic acid moiety bonded to an oxobutyl group and esterified with O,S-dimethyl groups. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester typically involves the reaction of butyryl chloride with O,S-dimethyl phosphoramidothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as refluxing in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl phosphoramidothioates.
Aplicaciones Científicas De Investigación
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of (1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as pest control or therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Oxobutyl)phosphoramidothioic acid O,S-diethyl ester
- (1-Oxobutyl)phosphoramidothioic acid O,S-dipropyl ester
- (1-Oxobutyl)phosphoramidothioic acid O,S-dibutyl ester
Uniqueness
(1-Oxobutyl)phosphoramidothioic acid O,S-dimethyl ester is unique due to its specific ester groups, which influence its reactivity and interactions with biological targets. The dimethyl ester groups provide distinct steric and electronic properties compared to other alkyl esters, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
30560-26-0 |
|---|---|
Fórmula molecular |
C6H14NO3PS |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N-[methoxy(methylsulfanyl)phosphoryl]butanamide |
InChI |
InChI=1S/C6H14NO3PS/c1-4-5-6(8)7-11(9,10-2)12-3/h4-5H2,1-3H3,(H,7,8,9) |
Clave InChI |
DRFWNARXWNRANJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NP(=O)(OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


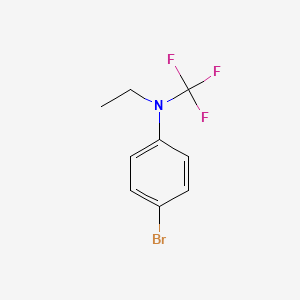
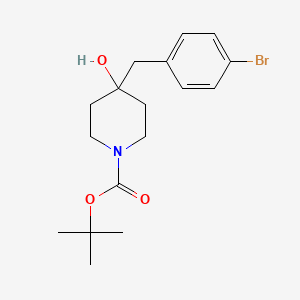
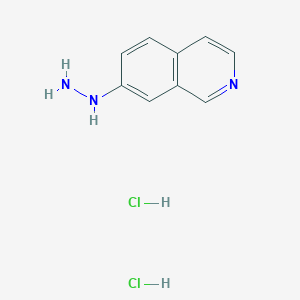

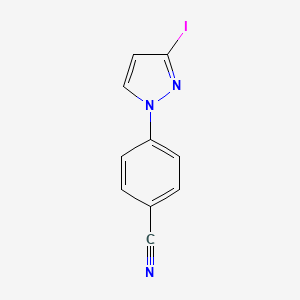
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
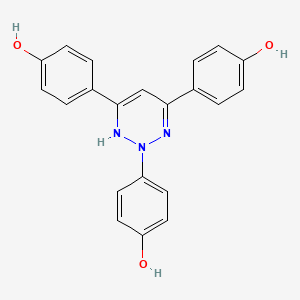
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
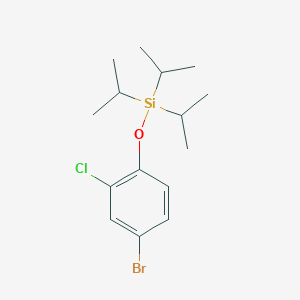
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)
